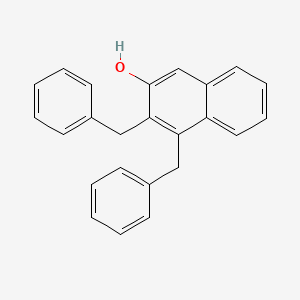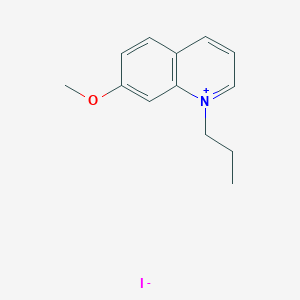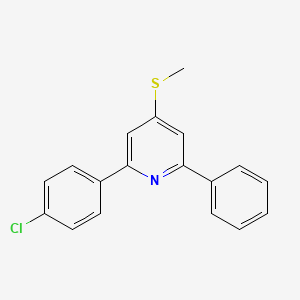
2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with a 4-chlorophenyl group, a 4-methylthio group, and a 6-phenyl group
准备方法
The synthesis of 2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylthiobenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then cyclized with ammonium acetate in acetic acid to yield the desired pyridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
化学反应分析
2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridine ring or the methylthio group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at the positions ortho and para to the substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases. Its ability to modulate specific molecular pathways is of particular interest.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific biological context and the nature of the interactions .
相似化合物的比较
2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: This compound also contains a 4-chlorophenyl group but differs in its core structure and substituents, leading to different biological activities and applications.
4-(4-Chlorophenyl)-2-methylthio-6-phenylpyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring, this compound may exhibit different chemical reactivity and biological properties.
属性
CAS 编号 |
116610-62-9 |
|---|---|
分子式 |
C18H14ClNS |
分子量 |
311.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-4-methylsulfanyl-6-phenylpyridine |
InChI |
InChI=1S/C18H14ClNS/c1-21-16-11-17(13-5-3-2-4-6-13)20-18(12-16)14-7-9-15(19)10-8-14/h2-12H,1H3 |
InChI 键 |
XBYKXPLUNZAVHL-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=NC(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

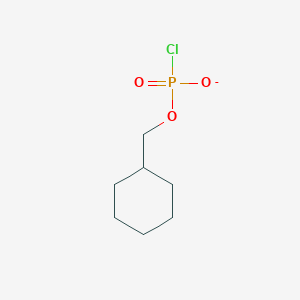

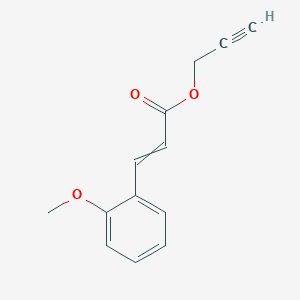
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
